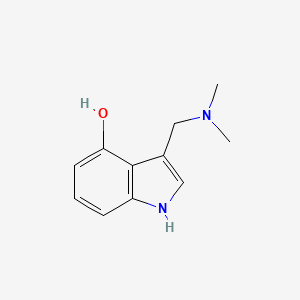

3-Dimethylaminomethyl-1H-indol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indol-4-ol |

InChI |

InChI=1S/C11H14N2O/c1-13(2)7-8-6-12-9-4-3-5-10(14)11(8)9/h3-6,12,14H,7H2,1-2H3 |

InChI Key |

YJJMKVPZBCHYHD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Dimethylaminomethyl 1h Indol 4 Ol and Analogs

Reactivity of the Dimethylaminomethyl Moiety

The dimethylaminomethyl group at the C-3 position is a versatile functional handle, primarily utilized in nucleophilic substitution reactions to introduce a wide variety of substituents at this position. researchgate.net This moiety is characteristic of a Mannich base, formed from the reaction of an indole (B1671886), formaldehyde (B43269), and dimethylamine (B145610). mdpi.comresearchgate.net

The dimethylamino group itself is a poor leaving group. Therefore, direct displacement by a nucleophile is not feasible. The primary pathway for substitution involves the activation of this group, which transforms it into a more suitable leaving group. researchgate.netacs.org Once activated, the resulting intermediate readily reacts with a range of nucleophiles. This two-step sequence provides a powerful method for elaborating the indole C-3 position, which is crucial for the synthesis of more complex indole derivatives. researchgate.net The general instability of the indolylmethyl electrophile intermediate means that its generation and subsequent reaction are often performed in situ. researchgate.netresearchgate.net

The reaction is synthetically valuable for creating new carbon-carbon and carbon-heteroatom bonds at the indole-3-position. A variety of nucleophiles, particularly carbanions derived from malonates and related active methylene (B1212753) compounds, have been successfully employed. acs.org

Activation of the dimethylamino group is a prerequisite for nucleophilic substitution. This is typically achieved by converting the tertiary amine into a quaternary ammonium (B1175870) salt, which is a much better leaving group (trimethylamine). researchgate.net

Two common methods for this activation are:

Methylation: Treatment with an alkylating agent, most commonly methyl iodide, converts the dimethylamino group into a trimethylammonium iodide salt. acs.org This quaternary salt is highly reactive towards nucleophiles. This classic method, however, can sometimes have limitations, especially with substituted gramines. researchgate.netacs.org

Activation with Triazine Derivatives: A more modern and often more efficient method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). acs.org This reagent acts as an activating agent in the presence of a tertiary amine base and a lithium salt, affording superior results compared to methyl iodide in many cases, particularly for 1-substituted gramines. researchgate.netacs.org The proposed mechanism involves the formation of a reactive intermediate that is readily displaced by the nucleophile.

The table below summarizes common activating agents and nucleophiles used in the substitution of the dimethylaminomethyl group in gramine (B1672134) analogs.

| Activating Agent | Nucleophile Examples | Reaction Conditions | Reference |

| Methyl Iodide (CH₃I) | Malonate Esters, Cyanide | Varies; often requires heating | acs.orgacs.org |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Malonate-based nucleophiles | Room temperature, tert-amine base, lithium salt | researchgate.netacs.org |

Reactivity of the 4-Hydroxyl Group

The phenolic hydroxyl group at the C-4 position significantly influences the molecule's chemical properties. It can be derivatized to alter solubility or to act as a protecting group during other transformations, and it electronically modifies the reactivity of the entire indole nucleus.

The 4-hydroxyl group is nucleophilic and acidic, allowing it to undergo various derivatization reactions. In multi-step syntheses targeting other parts of the molecule, this hydroxyl group is often protected to prevent unwanted side reactions. diva-portal.orgdiva-portal.org

Common derivatization strategies include:

Acylation: The hydroxyl group can be readily converted into an ester, for example, by reaction with acetic anhydride (B1165640) in the presence of a base like pyridine. diva-portal.org The resulting 4-acetoxy derivative is a common intermediate in the synthesis of related compounds. This protection is necessary to prevent reactions with electrophilic reagents, such as oxalyl chloride, that might be used to elaborate the C-3 side chain. diva-portal.org

Benzylation: Protection as a benzyl (B1604629) ether is another widely used strategy. nih.gov This is typically achieved using benzyl bromide or benzyl chloride in the presence of a base. The benzyl group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which regenerates the hydroxyl group. nih.gov

Phosphorylation: The hydroxyl group can be phosphorylated to produce phosphate (B84403) esters. This specific derivatization is biosynthetically and synthetically relevant in the context of psilocybin, which is the O-phosphorylated prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine). nih.govugent.be

The table below outlines common derivatization approaches for the 4-hydroxyl group.

| Derivatization Type | Reagent Example | Product Functional Group | Purpose | Reference |

| Acylation | Acetic Anhydride | Ester (Acetoxy) | Protection during synthesis | diva-portal.org |

| Benzylation | Benzyl Bromide | Ether (Benzyloxy) | Protection during synthesis | nih.gov |

| Phosphorylation | Phosphoryl Chloride | Phosphate Ester | Creation of prodrugs, biological analogs | nih.govugent.be |

The 4-hydroxyl group is a powerful electron-donating group due to resonance. It significantly increases the electron density of the aromatic system, particularly at the ortho and para positions. This has two main consequences:

Activation towards Electrophilic Attack: The indole nucleus, already an electron-rich heterocycle, becomes even more activated towards electrophilic aromatic substitution. wikipedia.org

Directing Effects: The hydroxyl group directs incoming electrophiles primarily to the C-5 and C-7 positions (ortho and para to the hydroxyl group, respectively). The C-3 position, while electronically activated, is already substituted. Some studies on the synthesis of psilocin analogs have demonstrated electrophilic bromination occurring at the C-5 or C-7 positions. nih.gov

Electrophilic Aromatic Substitution on the Indole Nucleus

Indoles are well-known for their propensity to undergo electrophilic aromatic substitution, with the reaction overwhelmingly favoring the C-3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate). ic.ac.uk

In 3-Dimethylaminomethyl-1H-indol-4-ol, the C-3 position is already occupied. Therefore, electrophilic attack is directed towards other positions on the ring. The outcome of such a reaction is governed by the combined directing effects of the existing substituents: the C-3 alkylamino group and the C-4 hydroxyl group. wikipedia.orgmasterorganicchemistry.com

The 4-hydroxyl group is a strongly activating, ortho-, para-director, enhancing reactivity at positions C-5 and C-7.

The 3-dimethylaminomethyl group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the nitrogen, but its directing effects are less pronounced compared to the powerful hydroxyl group.

Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are expected to occur on the benzene (B151609) portion of the indole nucleus. masterorganicchemistry.comlibretexts.org The primary sites of substitution will be the C-5 and C-7 positions, which are activated by the 4-hydroxyl group. For example, syntheses of various psilocin analogs have involved the introduction of substituents like bromine at these positions. nih.gov

Regioselectivity of Substitution at C-2, C-5, C-6, and C-7

The indole ring is inherently activated towards electrophilic aromatic substitution (SEAr), with the C-3 position being the most nucleophilic. nih.gov However, in this compound, the C-3 position is already substituted. This directs electrophilic attack to other positions on the indole ring. The regioselectivity of such substitutions is a complex interplay of electronic and steric effects.

Generally, in 3-substituted indoles, the next most favored position for electrophilic attack is the C-2 position within the pyrrole (B145914) ring, followed by positions on the benzene ring. nih.gov However, the presence of the 4-hydroxyl group, a potent electron-donating group, strongly activates the benzene portion of the indole nucleus, particularly the ortho (C-5) and para (C-7) positions relative to the hydroxyl group.

Studies on 4-substituted indoles have shown that the regioselectivity of cyclization reactions involving an electrophilic aromatic substitution can be directed to either the C-3 or C-5 position, depending on the reaction conditions and the structure of the tethered electrophile. beilstein-journals.org In the absence of a strongly electron-donating group on the benzene ring, cyclization tends to occur at the C-3 position. beilstein-journals.org However, the powerful activating effect of the 4-hydroxyl group in this compound is expected to enhance the nucleophilicity of the C-5 and C-7 positions, making them competitive with the C-2 position for electrophilic attack.

While specific studies on the electrophilic substitution of this compound are not extensively documented, research on related 3-substituted-4-hydroxyindoles would be necessary to definitively establish the regiochemical outcomes at C-2, C-5, C-6, and C-7.

Effects of Existing Substituents on Electrophilic Attack

The two primary substituents on the indole core of this compound, the 4-hydroxyl group and the 3-dimethylaminomethyl group, exert significant influence on the regioselectivity of electrophilic attack.

The 4-hydroxyl group is a strongly activating, ortho-, para-directing group. Through its +M (mesomeric) effect, it increases the electron density at the C-5 and C-7 positions, and to a lesser extent at the C-3 position (which is already substituted). This makes the C-5 and C-7 positions particularly susceptible to electrophilic attack.

The 3-dimethylaminomethyl group has a more complex influence. The dimethylamino group itself is electron-donating, which would typically activate the indole ring. However, its primary role in electrophilic substitution is often steric, potentially hindering attack at the adjacent C-2 and C-4 positions. Furthermore, under acidic conditions, the nitrogen of the dimethylaminomethyl group can be protonated, transforming the substituent into an electron-withdrawing group (-CH₂N⁺Me₂H), which would deactivate the ring towards electrophilic substitution.

| Position | Influence of 4-OH | Influence of 3-CH₂NMe₂ | Predicted Outcome for Electrophilic Attack |

| C-2 | Minor electronic effect | Steric hindrance; potential deactivation if protonated | Possible, but may be disfavored due to steric hindrance and competing activation of the benzene ring. |

| C-5 | Strong activation (ortho) | Minor electronic effect | Highly favored position for substitution. |

| C-6 | Minor electronic effect | Minor electronic effect | Less favored compared to C-5 and C-7 due to weaker activation by the 4-OH group. |

| C-7 | Strong activation (para) | Minor electronic effect | Favored position for substitution, potentially competing with C-5. |

Nucleophilic Reactivity of the Indole Nitrogen (N1-H)

The nitrogen atom of the indole ring (N1-H) possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation.

Alkylation and Protective Group Strategies

Alkylation of the indole nitrogen is a common synthetic transformation. The N1-H proton is weakly acidic and can be removed by a suitable base to generate a highly nucleophilic indolide anion. This anion can then react with various alkylating agents.

Given the presence of an acidic phenolic proton on the 4-hydroxyl group, selective N-alkylation of this compound presents a challenge. The 4-OH proton is generally more acidic than the N1-H proton and would be preferentially deprotonated by a strong base. Therefore, to achieve selective N-alkylation, protection of the 4-hydroxyl group is likely necessary.

Common protective groups for hydroxyls, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl ethers, could be employed. Once the hydroxyl group is protected, the N1-H can be deprotonated with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) and subsequently alkylated.

Alternatively, for the broader manipulation of the indole ring, protection of the N1-H itself is a crucial strategy. The choice of the protecting group can influence the reactivity of the indole ring and can also play a role in directing metalation reactions.

| Protecting Group | Introduction Reagents | Cleavage Conditions | Remarks |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., DMAP) | Acidic conditions (e.g., TFA, HCl) | Can direct lithiation to the C-2 position. acs.org |

| MOM (Methoxymethyl) | MOM-Cl, base (e.g., NaH) | Acidic conditions | Useful for protecting hydroxyl groups as well. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acidic conditions | Offers orthogonal deprotection strategies. |

| Sulfonyl groups (e.g., Tosyl, Mesityl) | TsCl or MsCl, base | Reductive cleavage or strong acid/base | Electron-withdrawing, deactivates the ring towards electrophiles. |

Lithiation and Directed Metalation Studies

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The resulting organolithium species can then react with a wide range of electrophiles.

Regioselective Lithiation of 3-Aminomethylindoles

The regioselectivity of indole lithiation is highly dependent on the substituents present on the ring. In the case of this compound, both the 3-dimethylaminomethyl group and the 4-hydroxyl group (or its protected form) can act as directed metalation groups (DMGs). A DMG can coordinate to the organolithium base, directing deprotonation to a nearby position.

Studies on 1-methoxy-3-dimethylaminomethylindole have shown that lithiation occurs regioselectively at the C-2 position. researchgate.netresearchgate.net This suggests that the dimethylaminomethyl group can act as an effective DMG, directing metalation to the adjacent C-2 position. If the C-2 position is already substituted, lithiation has been observed to occur at the C-4 position. researchgate.netresearchgate.net

For this compound, the situation is more complex due to the presence of the 4-hydroxyl group. The acidic proton of the hydroxyl group would be readily abstracted by the organolithium reagent. This would form a lithium alkoxide, which itself can be a powerful DMG, potentially directing lithiation to the C-5 position. Therefore, a competition between the directing effects of the 3-dimethylaminomethyl group (directing to C-2) and the 4-lithiooxy group (directing to C-5) would be expected. Protection of the 4-hydroxyl group prior to lithiation would likely be necessary to achieve predictable regioselectivity, favoring C-2 lithiation directed by the C-3 substituent.

Double Lithiation Approaches for Multifunctionalization

The presence of multiple acidic protons and potential lithiation sites on this compound opens up the possibility of double lithiation for the introduction of multiple functional groups in a single sequence. A hypothetical double lithiation could involve the deprotonation of both the N1-H and a C-H position.

For instance, after protection of the 4-hydroxyl group, treatment with a sufficient excess of a strong organolithium base could potentially lead to the formation of a dianion at N-1 and C-2. This doubly lithiated species could then be treated sequentially with different electrophiles to achieve disubstitution.

While specific examples of double lithiation of indoles analogous to this compound are scarce in the literature, the principles of sequential lithiation and electrophilic trapping are well-established in organic synthesis. rsc.org The success of such a strategy would depend heavily on the choice of protecting groups, the stoichiometry of the organolithium reagent, the reaction temperature, and the nature of the electrophiles used. Further research is required to explore the feasibility of such multifunctionalization strategies for this particular indole derivative.

Reaction Mechanism Elucidation

The formation and reactivity of this compound and related structures are explained through several key mechanistic pathways, including classical and modified Mannich reactions and various indole synthesis strategies.

The synthesis of this compound is a classic example of the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton. wikipedia.org In this case, the reactants are 4-hydroxyindole (B18505) (the compound with the active hydrogen), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine). uobaghdad.edu.iqorganic-chemistry.org

The reaction mechanism proceeds in distinct steps:

Formation of the Iminium Ion: The process begins with the reaction between dimethylamine and formaldehyde. The nucleophilic amine attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) under acidic conditions to form a highly reactive electrophilic species known as the dimethylaminium ion (also called an Eschenmoser salt precursor). testbook.comchemistrysteps.comlibretexts.org This iminium ion is stabilized by resonance but remains a potent electrophile. chemistrysteps.com

Electrophilic Attack by Indole: The indole ring system, particularly one activated by a hydroxyl group like in 4-hydroxyindole, is electron-rich and acts as the nucleophile. testbook.comchemtube3d.com The attack occurs preferentially at the C3 position, the most nucleophilic site of the indole ring, on the electrophilic carbon of the iminium ion. testbook.comchemtube3d.com This step disrupts the aromaticity of the pyrrole part of the indole.

Re-aromatization: The final step involves the deprotonation of the C3 position, which restores the aromaticity of the indole ring system and yields the final product, the Mannich base this compound. testbook.com

Table 1: Key Stages of the Mannich Reaction for this compound Synthesis

| Stage | Description | Reactants | Intermediate/Product |

| 1 | Iminium Ion Formation | Dimethylamine, Formaldehyde | Dimethylaminium Ion |

| 2 | Nucleophilic Attack | 4-Hydroxyindole, Dimethylaminium Ion | Cationic Adduct |

| 3 | Deprotonation | Cationic Adduct | This compound |

While the classical Mannich reaction proceeds via an iminium ion, reactions involving phenols or naphthols can follow an alternative pathway involving ortho-quinone methide (o-QM) intermediates. beilstein-journals.orgnih.gov Given that 4-hydroxyindole possesses a phenol-like moiety (a hydroxyl group attached to an aromatic ring), its reaction under Mannich conditions can potentially involve o-QM formation. researchgate.net

Two primary mechanisms are proposed for Mannich reactions with phenolic compounds:

Pathway A (Iminium Ion): The amine and aldehyde first form an iminium ion, which is then attacked by the electron-rich phenol (B47542) ring. This is the standard mechanism described previously.

Pathway B (o-QM Intermediate): The phenol (in this case, 4-hydroxyindole) and the aldehyde react, often under catalysis, to generate a highly reactive ortho-quinone methide intermediate. beilstein-journals.orgszte.hu This intermediate is characterized by exocyclic carbon-carbon and carbon-oxygen double bonds. The driving force for the subsequent step is the nucleophilic addition of the amine to the o-QM, which leads to re-aromatization of the ring system to form the final Mannich base. beilstein-journals.orgnih.gov

The formation of the o-QM from 4-hydroxyindole and formaldehyde would create a transient, highly electrophilic species. This intermediate is then rapidly trapped by the nucleophilic dimethylamine. The specific pathway followed—via the iminium ion or the o-QM—can be influenced by reaction conditions, catalysts, and the specific nature of the substrates. beilstein-journals.org The study of these reactive o-QM intermediates is significant as they are implicated in the biosynthesis of numerous natural products and offer unique synthetic pathways. nih.govnih.gov

Table 2: Comparison of Mechanistic Pathways in Mannich Reactions of 4-Hydroxyindole

| Feature | Iminium Ion Pathway | Ortho-Quinone Methide Pathway |

| Initial Reaction | Amine + Aldehyde | Phenol (4-Hydroxyindole) + Aldehyde |

| Key Electrophile | Pre-formed Iminium Ion | In-situ generated o-Quinone Methide |

| Role of Amine | Reacts with aldehyde initially | Acts as a nucleophile in the final step |

| Common Conditions | Typically acidic | Can be promoted by various catalysts |

The synthesis of the 4-hydroxyindole scaffold itself, the precursor to this compound, can be achieved through various methods involving key cyclization and rearrangement steps. The development of efficient routes to C4-oxygenated indoles remains a challenge due to the lower intrinsic nucleophilicity of the C4 position compared to other sites on the indole ring. nih.gov

Leimgruber-Batcho Indole Synthesis: This is a versatile two-step method for synthesizing indoles from o-nitrotoluenes. To obtain a 4-hydroxyindole, one would start with a suitably substituted nitrophenol derivative.

Condensation: The first step involves the condensation of the o-nitro-aromatic compound with an amine acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal) to form an enamine.

Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group (e.g., using H₂/Pd-C, or other reducing agents). The resulting amino group spontaneously cyclizes onto the enamine, followed by the elimination of the amine (e.g., dimethylamine) to form the indole ring. nih.gov This method is effective for creating various functionalized indoles, including those substituted at the 4-position. nih.gov

Gold-Catalyzed Cyclization: Modern synthetic methods leverage transition metal catalysis. One innovative approach involves the gold-catalyzed benzannulation of 2-alkynyl-1-(pyrrol-2-yl) diols to regioselectively produce 4-hydroxyindoles. nih.gov

The reaction proceeds by the activation of the alkyne by the gold catalyst, which facilitates an intramolecular cyclization (hydroarylation/annulation) involving the pyrrole ring.

This is followed by a rearrangement and dehydration cascade that constructs the benzene portion of the indole nucleus, specifically placing a hydroxyl group at the C4 position. This methodology allows for precise control over the regiochemistry, providing access to otherwise difficult-to-synthesize 4-oxygenated indoles. nih.gov

Fischer Indole Synthesis: A classic method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. youtube.com To synthesize a 4-hydroxyindole, a (3-hydroxyphenyl)hydrazine would be used as the starting material. The mechanism involves the formation of a phenylhydrazone, followed by a thermally or acid-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement (a Claisen-type rearrangement) and subsequent loss of ammonia (B1221849) to form the aromatic indole ring. youtube.com

Table 3: Overview of Selected Indole Synthesis Methods for 4-Hydroxyindoles

| Synthesis Method | Key Starting Materials | Key Mechanistic Steps |

| Leimgruber-Batcho | Substituted o-Nitrophenol | Enamine formation, Reductive cyclization, Elimination |

| Gold-Catalyzed Annulation | 2-Alkynyl-1-(pyrrol-2-yl) diol | Alkyne activation, Intramolecular cyclization, Rearrangement |

| Fischer Synthesis | (3-Hydroxyphenyl)hydrazine, Aldehyde/Ketone | Hydrazone formation, beilstein-journals.orgbeilstein-journals.org-Sigmatropic rearrangement, Cyclization, Elimination |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational studies of psilocin, providing detailed information about its electronic makeup and energetic landscape.

The electronic structure of a molecule dictates its reactivity. Computational studies using DFT methods, such as BP86/Def2-TZVP and B3LYP/6–311++G(d,p), have been employed to analyze the electronic characteristics of psilocin. nanobioletters.comuniroma2.it Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.comresearchgate.net

The energies of these orbitals are crucial for predicting chemical reactivity. For psilocin, the HOMO is located at approximately -4.9 eV. nanobioletters.com Molecular Electrostatic Potential (MEP) mapping is another tool used to visualize the charge distribution and predict how the molecule will interact with other species. uniroma2.itresearchgate.net These analyses are often corroborated by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations to provide a comprehensive picture of bonding and charge distribution. researchgate.net

Table 1: Calculated Electronic Properties of Psilocin This table summarizes key chemical descriptors for psilocin calculated using DFT methods, which help in understanding its stability and reactivity. nanobioletters.com

| Chemical Descriptor | Calculated Value (eV) |

| Ionization Potential | 5.3 |

| Electron Affinity | 0.4 |

| Chemical Hardness | 2.4 |

| Chemical Potential | -2.8 |

| Electrophilicity | 1.6 |

Data sourced from DFT calculations. nanobioletters.com

The synthesis of psilocin and other tryptamines often follows established chemical routes, with the Speeter-Anthony tryptamine (B22526) synthesis being a notable example. nih.gov This pathway involves the reduction of a substituted indole-3-yl-glyoxalylamide intermediate using a metal hydride. nih.govresearchgate.net

While the enzymatic biosynthesis pathway leading to psilocybin (the prodrug of psilocin) has been characterized, and homology models of the enzymes involved have been generated, detailed computational modeling of the chemical synthesis pathways for psilocin is an area that warrants further investigation. nih.govnih.gov Currently, there is a notable lack of published research focusing on the ab initio modeling of the reaction mechanisms, intermediates, and transition states involved in routes like the Speeter-Anthony synthesis of psilocin itself. Such theoretical studies would be invaluable for optimizing reaction conditions, understanding byproduct formation, and providing deeper insights into the reaction kinetics and thermodynamics.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of psilocin is not static; it exists as a collection of different conformations. Computational modeling has been essential in identifying the most stable of these structures. researchgate.netresearchgate.net DFT calculations at the B3LYP/cc-pVTZ level of theory have revealed two primary stable conformers, often designated as A and B. researchgate.netresearchgate.net

The global minimum, Conformer A, is stabilized by a significant intramolecular hydrogen bond (IMHB) between the hydrogen of the 4-hydroxyl group and the nitrogen atom of the dimethylaminoethyl side chain. researchgate.netresearchgate.netnih.gov This interaction creates a "pseudo-ring" structure, which is a defining feature of psilocin's conformation. nih.gov Conformer B, which is less stable, lies approximately 4.97-5.4 kcal/mol higher in energy than Conformer A. researchgate.netresearchgate.net The rotational energy barrier between these two conformers has been calculated to be 14.63 kcal/mol. researchgate.net This strong IMHB in the preferred conformer is believed to be a key factor in its ability to cross the blood-brain barrier. nih.gov

Table 2: Conformational Properties of Psilocin This table outlines the key energetic and structural differences between the two most stable conformers of psilocin as determined by computational analysis. researchgate.netresearchgate.netresearchgate.net

| Property | Conformer A (Global Minimum) | Conformer B |

| Relative Energy | 0 kcal/mol | +5.4 kcal/mol |

| Key Stabilizing Feature | Strong Intramolecular H-bond (O-H···N) | - |

| Side Chain Conformation | Gauche (bent) | Trans (extended) |

| Calculated Population | Highest | Lower |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For psilocin, theoretical calculations of its Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra have been performed using DFT methods. uniroma2.it Studies report that the predicted spectra are in good agreement with experimental findings. uniroma2.itresearchgate.net

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H-NMR and ¹³C-NMR chemical shifts, has been undertaken. researchgate.netnih.gov These computational predictions are crucial for interpreting experimental spectra and confirming the structure of synthetic products and metabolites. nih.gov For instance, 2D NMR spectroscopy has been vital in identifying intermediates during the synthesis of related compounds. nih.gov The accuracy of these predictions relies on the level of theory and the inclusion of environmental factors, such as solvent effects. youtube.com

Solvent Effects on Molecular Parameters and Reaction Energetics

The properties and behavior of psilocin can be significantly influenced by its solvent environment. Computational models, particularly the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), have been used to simulate these effects. uniroma2.it

Studies have investigated the impact of various polar solvents, including acetonitrile, dimethylsulfoxide (DMSO), water, and tetrahydrofuran (B95107) (THF), on psilocin's structural parameters, spectroscopic properties, and electronic features like FMO and MEP. uniroma2.it It has been shown that solvent polarity affects hydrogen bonding within and between psilocin molecules. nih.gov For example, in a nonpolar solvent like chloroform (B151607) (CDCl₃), the intramolecular hydrogen bond is highly favored, whereas in more polar solvents, interactions with the solvent molecules become more significant. nih.gov Computational modeling in acetone (B3395972) suggested that implicit solvation models may not fully capture the interactions, highlighting the importance of specific solute-solvent hydrogen bonds. nih.gov

Tautomerism Studies and Energetic Preferences for the 4-Hydroxyindole (B18505) Moiety

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. researchgate.netnih.gov The 4-hydroxyindole moiety of psilocin can theoretically exist in a tautomeric equilibrium between the phenol (B47542) (enol) form and a keto form. frontiersin.orgorientjchem.org

Computational studies provide strong evidence that the phenol form is overwhelmingly the more stable tautomer. nih.gov The significant energetic stabilization provided by the intramolecular hydrogen bond (IMHB) in the phenol form creates a high energetic barrier for tautomerization to the keto form. nih.gov Breaking this stable pseudo-ring structure would be energetically unfavorable. This intrinsic stability of the phenol tautomer is a crucial aspect of psilocin's molecular character, influencing its chemical properties and interactions. The position of such keto-enol equilibria is known to be highly dependent on factors like solvent polarity. nih.gov

Spectroscopic Analysis and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR for Positional Assignments

¹H-NMR (Proton NMR) would provide critical information on the chemical environment, number, and connectivity of protons. The expected spectrum of 3-Dimethylaminomethyl-1H-indol-4-ol in a suitable deuterated solvent (like DMSO-d₆ or CDCl₃) would show distinct signals for each proton. Key expected resonances would include:

A singlet for the N-H proton of the indole (B1671886) ring.

A singlet for the two methyl groups of the dimethylamino moiety.

A singlet for the methylene (B1212753) bridge (-CH₂-) connecting the dimethylamino group to the C3 position of the indole.

A singlet for the hydroxyl (-OH) proton at the C4 position.

Distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) and the proton at the C2 position. The coupling patterns (doublets, triplets, or doublet of doublets) of the aromatic protons would be crucial for confirming their exact positions.

¹³C-NMR (Carbon-13 NMR) provides information on the number and type of carbon atoms. A proton-decoupled ¹³C-NMR spectrum would show a distinct signal for each of the 11 unique carbon atoms in the molecule. The chemical shifts would help differentiate between sp²-hybridized aromatic and vinyl carbons and sp³-hybridized aliphatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a hypothetical representation of expected NMR data and is not based on published experimental results.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | ~10-11 | - |

| C2 | ~7.0-7.2 | ~122-124 |

| C3 | - | ~110-112 |

| C3-CH₂ | ~3.5-3.7 | ~55-58 |

| N(CH₃)₂ | ~2.2-2.4 | ~44-46 |

| C4 | - | ~150-152 |

| C4-OH | ~8-9 | - |

| C5 | ~6.5-6.7 | ~102-104 |

| C6 | ~6.9-7.1 | ~115-117 |

| C7 | ~6.4-6.6 | ~105-107 |

| C3a | - | ~125-127 |

| C7a | - | ~135-137 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Connectivity and Stereochemistry

To confirm the precise connectivity and spatial relationships between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking adjacent protons, such as those within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons, allowing for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations from the methylene protons (C3-CH₂) to the C2, C3, and C3a carbons would confirm the position of the dimethylaminomethyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons. It would show correlations between protons that are close in space, even if they are not directly bonded. For example, a NOESY experiment could reveal a spatial relationship between the methylene protons at C3 and the aromatic proton at C2, confirming the substitution pattern around the pyrrole (B145914) ring of the indole nucleus.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₄N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The exact mass should correspond to the calculated value of 190.1106 g/mol .

Under electron ionization (EI), the molecule would be expected to produce a characteristic fragmentation pattern. A key fragmentation pathway for related indoles involves the cleavage of the side chain. The most prominent peak in the mass spectrum would likely be the molecular ion peak (M⁺). A significant fragment would be expected at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ ion, formed by cleavage of the bond between the indole ring and the side chain. Another important fragment would arise from the loss of the dimethylaminomethyl group, leading to an ion corresponding to the 4-hydroxyindole (B18505) moiety.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp band around 3300-3500 cm⁻¹ for the N-H stretching of the indole ring.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic methyl and methylene groups.

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations for the tertiary amine around 1000-1250 cm⁻¹.

C-O stretching for the phenol-like hydroxyl group around 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the indole ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the 4-hydroxyindole chromophore. Indole and its derivatives typically exhibit two main absorption bands, one around 270-290 nm and a stronger one at shorter wavelengths (around 210-220 nm), corresponding to π→π* transitions. The presence of the hydroxyl group at the C4 position would likely influence the position and intensity of these absorptions compared to unsubstituted indole.

Role in Advanced Organic Synthesis

Synthesis of Complex Indole (B1671886) Alkaloid Scaffolds

The intrinsic structure of 3-Dimethylaminomethyl-1H-indol-4-ol makes it a pivotal precursor in the synthesis of more complex indole alkaloids, most notably its phosphorylated counterpart, psilocybin. The synthetic route to psilocybin often commences with 4-hydroxyindole (B18505), which is then elaborated to introduce the dimethylaminoethyl side chain at the C3 position, effectively forming the psilocin scaffold. diva-portal.orgdiva-portal.org

The conversion of psilocin to psilocybin represents a key transformation in the semi-synthesis of this complex natural product. This phosphorylation step, however, can be challenging due to the sensitive nature of the starting material and intermediates. diva-portal.org Researchers have explored various phosphorylation reagents and conditions to optimize this conversion, highlighting the importance of protecting group strategies and reaction parameter control to achieve good yields and purity. diva-portal.orgresearchgate.net

A significant challenge in these syntheses is the inherent instability of psilocin itself, which is prone to degradation. acs.orgacs.org This necessitates careful handling and often involves in situ generation and immediate use in subsequent steps. The development of scalable and efficient syntheses of psilocybin from psilocin is an active area of research, driven by the increasing interest in its therapeutic potential. acs.org

Table 1: Key Steps in the Synthesis of Psilocybin from a 4-Hydroxyindole Precursor

| Step | Description | Key Reagents/Conditions | Reference |

| 1 | Protection of the 4-hydroxyl group | Acylation | diva-portal.org |

| 2 | Introduction of the C3 side chain | Oxalyl chloride, Dimethylamine (B145610) | diva-portal.orgdiva-portal.org |

| 3 | Reduction to form the psilocin scaffold | Lithium aluminum hydride (LiAlH4) | diva-portal.orgdiva-portal.org |

| 4 | Phosphorylation of psilocin | Phosphorylating agents (e.g., dibenzyl phosphite) | diva-portal.orgresearchgate.net |

| 5 | Deprotection (if necessary) | Hydrogenolysis | researchgate.net |

Building Block for Functionalized Indole Derivatives

The chemical reactivity of this compound at multiple positions—the indole nitrogen, the C3 side chain, and the aromatic ring—renders it an excellent building block for creating a diverse array of functionalized indole derivatives. The hydroxyl group at the 4-position and the dimethylamino group can be modified to introduce various functionalities, leading to compounds with altered properties.

Recent studies have demonstrated the synthesis of a library of psilocin ester prodrugs and psilocin salts. acs.org These derivatives were synthesized to improve the stability and pharmacokinetic profile of the parent compound. The synthesis of these analogs often involves the late-stage functionalization of a protected psilocin intermediate, showcasing the utility of this scaffold in creating a range of related molecules with potentially improved therapeutic characteristics. acs.org

Furthermore, the indole nucleus itself is a privileged scaffold in medicinal chemistry, and derivatives of this compound can be used to explore structure-activity relationships. For instance, modifications to the N,N-dimethylamino group or the indole ring can lead to compounds with altered receptor binding affinities and functional activities. google.com

Precursor in the Design of Novel Chemical Entities

The unique pharmacological profile of this compound has spurred interest in its use as a precursor for the design of novel chemical entities with potential therapeutic applications. Its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, makes it a valuable starting point for developing new psychoactive and non-psychoactive compounds for treating various central nervous system disorders. nih.gov

The design of new chemical entities often involves modifying the core structure of psilocin to fine-tune its pharmacological properties. For example, the synthesis of dihydro-1H-indene derivatives has been explored, where the indole ring system serves as a key structural component for potent tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. nih.gov While not directly starting from psilocin, these studies highlight the importance of the indole scaffold, which is central to the structure of this compound, in the design of new anticancer agents.

Moreover, the development of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showcases the versatility of the indole-3-carboxaldehyde (B46971) moiety, a close structural relative of the C3 side chain of psilocin, in generating compounds with significant antiproliferative activities against various cancer cell lines. mdpi.com These examples underscore the potential of using the structural motifs present in this compound to inspire the creation of novel and biologically active molecules.

Applications in Synthetic Method Development and Optimization

The synthesis of this compound and its derivatives has also served as a platform for the development and optimization of new synthetic methodologies. The challenges associated with its synthesis, such as the lability of the compound and the need for selective reactions, have driven innovation in synthetic chemistry.

One area of significant advancement is the application of flow chemistry. Continuous flow processes offer several advantages over traditional batch methods, including improved reaction control, enhanced safety, and easier scalability. jst.org.innih.govepa.govnih.gov The synthesis of indole derivatives, in general, has benefited from flow chemistry techniques, which can lead to higher yields and shorter reaction times. researchgate.net While specific examples detailing the complete flow synthesis of this compound are still emerging, the principles of flow chemistry are being applied to the synthesis of its precursors and analogous structures.

The optimization of key reaction steps in the synthesis of psilocybin, such as the phosphorylation of psilocin, is a testament to the ongoing efforts in synthetic method development. Researchers have systematically investigated various reagents, solvents, and reaction conditions to improve the efficiency and robustness of this critical transformation. diva-portal.orgacs.org This focus on process optimization is crucial for making these valuable compounds more accessible for research and potential therapeutic use.

Table 2: Comparison of Batch vs. Potential Flow Chemistry Approaches for Indole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing, especially on a large scale. | Precise control over reaction parameters (temperature, pressure, residence time). jst.org.in |

| Safety | Handling of unstable intermediates and exothermic reactions can be hazardous. | Improved safety due to smaller reaction volumes and better heat dissipation. nih.gov |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by running the system for longer or in parallel. nih.gov |

| Efficiency | Can suffer from lower yields and longer reaction times. | Often leads to higher yields, better selectivity, and shorter reaction times. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Dimethylaminomethyl-1H-indol-4-ol, and what factors critically influence reaction yields?

- Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous indole derivatives (e.g., triazole-functionalized indoles). Critical parameters include:

- Solvent system : PEG-400:DMF (2:1) for improved solubility and catalyst activity .

- Catalyst loading : CuI (1–1.16 g per 5–8.6 mmol substrate) to drive triazole formation .

- Reaction time : 12–48 hours under ambient or nitrogen atmosphere .

- Purification : Flash column chromatography (70:30 EtOAc:hexane) or recrystallization, yielding 20–35% due to competing side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Identify dimethylaminomethyl protons (δ ~2.2–3.2 ppm, multiplet) and indolic NH (δ ~8.5–8.6 ppm, broad singlet). For example, 3-(2-(dimethylamino)ethyl) substitution shows characteristic triplet/triplet coupling (J = 7.2–7.5 Hz) for –CH2– groups .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error (e.g., m/z 335.1497 in FAB-HRMS) .

- TLC : Monitor reaction progress (Rf = 0.33–0.49 in EtOAc:hexane) .

Q. How can researchers optimize purification strategies for this compound to address low yields or impurities?

- Methodology :

- Flash chromatography : Use gradients (e.g., 70:30 EtOAc:hexane) to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot EtOAc, then cool to precipitate pure crystals .

- Residual solvent removal : Heat under vacuum (70°C) to eliminate traces of DMF or PEG-400 .

Advanced Research Questions

Q. How can discrepancies in synthetic yields between CuAAC protocols (e.g., 20% vs. 35%) be systematically addressed?

- Methodology :

- Catalyst optimization : Screen CuI vs. alternative catalysts (e.g., CuBr·SMe2) to improve regioselectivity .

- Solvent effects : Test DMF alternatives (e.g., THF) to reduce viscosity and enhance reaction homogeneity .

- Kinetic studies : Use in situ FT-IR or LC-MS to monitor azide consumption and optimize reaction time .

Q. What strategies resolve conflicting spectral data, such as unexpected peaks in 1H NMR or chromatograms?

- Methodology :

- Impurity profiling : Use LC-QTOF (as in ) to identify byproducts (e.g., unreacted azides or oxidized intermediates) .

- Deuterium exchange : Confirm NH protons by D2O shake tests in NMR .

- Spiking experiments : Add authentic standards to confirm peak assignments in GC-MS or HPLC .

Q. How should researchers design SAR studies to evaluate the biological activity of this compound derivatives?

- Methodology :

- Substituent variation : Modify the dimethylaminomethyl group to ethyl/methyl analogs (see ) and test antioxidant activity via DPPH/ABTS assays .

- Docking studies : Use molecular modeling to predict interactions with targets like 5-HT receptors, leveraging indole’s structural similarity to tryptamine .

- In vitro assays : Prioritize neuroprotection or ischemia models based on indole antioxidants’ reported efficacy .

Q. What orthogonal methods validate the purity of this compound in complex matrices (e.g., seized materials)?

- Methodology :

- LC-QTOF/MS : Compare fragmentation patterns with reference standards (e.g., m/z 335.1497 [M+H]+) .

- GC-MS : Use EI spectra (70 eV) to confirm molecular ion and diagnostic fragments (e.g., m/z 58 for dimethylamino group) .

- DSC/TGA : Assess thermal stability and detect solvates .

Q. How can researchers address additional chromatographic peaks (e.g., 4.93 min in ) during analytical profiling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.